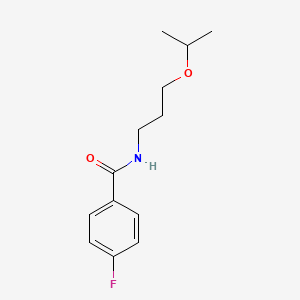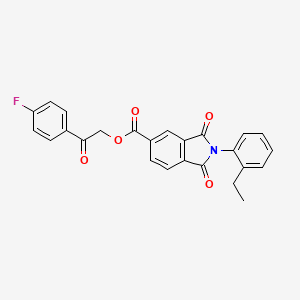![molecular formula C22H28N2O6S B4628648 {2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)
{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including protection/deprotection of functional groups, regioselective functionalization, and the formation of target structures through strategic bond formation. For example, Hsiao's work demonstrates a facile synthesis involving alkylation and selective cleavage, relevant to constructing compounds with intricate molecular architectures (Hsiao, 1998). Lauffer and Mullican developed a versatile method for synthesizing a dipeptide mimetic, showcasing the synthesis complexity and creativity required for such molecules (Lauffer & Mullican, 2002).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's reactivity, stability, and interaction with biological targets. Techniques such as NMR, X-ray crystallography, and mass spectrometry are pivotal. For instance, Baker et al. utilized single crystal X-ray analysis to determine the structures of related compounds, highlighting the importance of structural elucidation in synthesis (Baker, Condon, & Spanton, 1992).
Chemical Reactions and Properties
Chemical reactivity encompasses how a compound participates in chemical reactions, including its functional group transformations and interactions with reagents. Alizadeh et al. described protonation and nucleophilic reactions leading to complex derivatives, illustrating the chemical versatility and reactivity of compounds with tert-butyl groups and carboxylic acid functionalities (Alizadeh, Rostamnia, & Zhu, 2006).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are essential for compound characterization and application. Tombor et al. developed methods for synthesizing compounds and analyzed their physical properties, providing insights into the handling and potential applications of such molecules (Tombor, Greff, Nyitrai, & Kajtár‐Peredy, 1995).
Scientific Research Applications
Synthesis and Evaluation for Metal Ion Sensing
The synthesis of unnatural amino acids like furyl-benzoxazol-5-yl-L-alanines, which include similar structures to the specified compound, has been researched for their potential in metal ion sensing. These compounds have been synthesized with various substituents to adjust their photophysical and chemosensory properties. Studies have shown that such compounds can act as fluorimetric chemosensors for transition metal cations like Co2+, Cu2+, Zn2+, and Ni2+, with particular efficacy in sensing Cu2+ (Ferreira, Raposo, & Costa, 2018).
Peptide Modification and Synthesis
The compound is closely related to those used in the modification of peptide backbones. For instance, peptides containing central aminomalonate or (amino)(cyano)acetate residues have been C-alkylated under mildly basic conditions. These modifications have been applied to synthesize novel peptides, demonstrating utility in creating new amino acid derivatives and exploring their applications in biological systems (Matt & Seebach, 1998).
Development of Fluorescent Reporters
Compounds with structural similarities have been explored for their potential as bioinspired fluorescent reporters. The heterocyclic systems, similar to the one in the query, are key in recognizing metal cations through their electron donor atoms. Such developments are significant in creating new tools for biological and chemical sensing applications (Ferreira et al., 2018).
properties
IUPAC Name |
2-[2-[[6-tert-butyl-3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-22(2,3)13-6-7-15-16(9-13)31-21(24-17(25)11-29-12-18(26)27)19(15)20(28)23-10-14-5-4-8-30-14/h4-5,8,13H,6-7,9-12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUNNBZMITZNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-({6-Tert-butyl-3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)
![ethyl 4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628588.png)
![methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4628596.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628604.png)
![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)


![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)